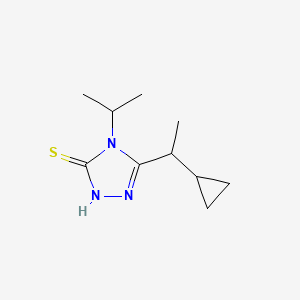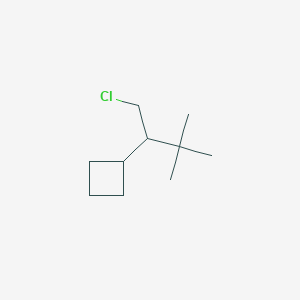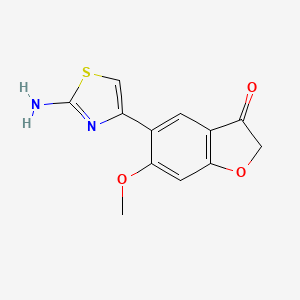
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C7H3BrF3NaO2S. It is a sodium salt derivative of 4-bromo-3-(trifluoromethyl)benzenesulfonic acid. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-bromo-3-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the bromine and trifluoromethyl groups can influence the reactivity and selectivity of the compound in different contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: This compound is similar but contains a sulfonyl chloride group instead of a sulfonate group.
4-Bromobenzotrifluoride: This compound lacks the sulfonate group and is used in different types of reactions.
3-Bromo-4-(trifluoromethyl)benzenesulfonic acid: This is the parent acid form of the sodium salt.
Uniqueness
Sodium 4-bromo-3-(trifluoromethyl)benzene-1-sulfinate is unique due to its combination of bromine, trifluoromethyl, and sulfonate groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules.
Propriétés
Formule moléculaire |
C7H3BrF3NaO2S |
|---|---|
Poids moléculaire |
311.05 g/mol |
Nom IUPAC |
sodium;4-bromo-3-(trifluoromethyl)benzenesulfinate |
InChI |
InChI=1S/C7H4BrF3O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1 |
Clé InChI |
FYIZFAWRMXGCES-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)Br.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)



![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)




![7,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13167692.png)


